Product packaging for 3-Hydroxycyclohexaneethanol(Cat. No.:CAS No. 86576-87-6)

3-Hydroxycyclohexaneethanol

Cat. No.: B14140353
CAS No.: 86576-87-6
M. Wt: 144.21 g/mol
InChI Key: GIJUUECDGIVMIX-UHFFFAOYSA-N
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Description

Significance in Chemical and Biological Sciences

The primary significance of 3-Hydroxycyclohexaneethanol in the chemical sciences lies in its role as a difunctional building block. Its structure, which includes a secondary alcohol on the cyclohexane (B81311) ring and a primary alcohol on the ethyl side chain, allows for selective chemical modifications. This makes it a useful starting material or intermediate in the synthesis of more complex molecules.

While specific biological activities for this compound itself are not extensively documented in prominent research, its structural framework is relevant. The cyclohexane core is a common motif in many biologically active compounds. researchgate.net The presence of hydroxyl groups can facilitate interactions with biological targets and improve the solubility of larger molecules. ontosight.ai

Below is a table of key chemical and physical properties for this compound. nih.gov

PropertyValue
IUPAC Name 3-(2-hydroxyethyl)cyclohexan-1-ol
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
CAS Number 86576-87-6
Canonical SMILES C1CC(CC(C1)O)CCO

This data is computationally generated and sourced from PubChem. nih.gov

Interdisciplinary Research Contexts for Cyclohexaneethanol Derivatives

The broader family of cyclohexane derivatives has been the subject of extensive interdisciplinary research, demonstrating a wide range of biological and commercial applications. researchgate.netcabidigitallibrary.org These compounds serve as foundational structures in medicinal chemistry, materials science, and consumer products. google.comnih.gov

In medicinal chemistry, the cyclohexane ring is a key component in compounds developed for various therapeutic purposes, including antimicrobial, anti-inflammatory, and anticancer agents. researchgate.net For instance, researchers have synthesized series of cyclohexane-1,2-diamine derivatives and C-(3-aminomethyl-cyclohexyl)-methylamine derivatives and evaluated them for antibacterial and antimycobacterial properties. researchgate.net The stereochemistry of these derivatives is often crucial to their biological activity. google.com

In the field of consumer products, cyclohexane derivatives are fundamental to the creation of synthetic cooling agents used in oral care products, chewing gum, and confectioneries. google.com Compounds like N-ethyl-p-menthan-3-carboxamide (WS-3) and other menthol-related structures containing a cyclohexane moiety provide a pleasant cooling sensation. google.comgoogle.com Research in this area focuses on synthesizing new derivatives with improved cooling performance and sensory characteristics. google.com The development of stereospecific synthesis pathways is a key advantage in preparing specific isomers with desired cooling profiles. google.com

Furthermore, functionalized cyclohexanol (B46403) derivatives are used as solvents and in the manufacturing of plastics and lacquers. nih.gov The versatility of the cyclohexane scaffold allows for its incorporation into polymers and other materials, where it can influence the final properties of the product. ontosight.ainih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B14140353 3-Hydroxycyclohexaneethanol CAS No. 86576-87-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86576-87-6

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-(2-hydroxyethyl)cyclohexan-1-ol

InChI

InChI=1S/C8H16O2/c9-5-4-7-2-1-3-8(10)6-7/h7-10H,1-6H2

InChI Key

GIJUUECDGIVMIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)O)CCO

Origin of Product

United States

Advanced Analytical Characterization of 3 Hydroxycyclohexaneethanol

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating 3-Hydroxycyclohexaneethanol from complex mixtures and determining its concentration. The choice between liquid and gas chromatography is primarily dictated by the compound's inherent physicochemical properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC) Applications for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of polar, non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.

Given its hydrophilic nature, this compound is well-suited for RP-HPLC analysis. A C8 or C18 stationary phase provides sufficient hydrophobic interaction to retain the molecule, allowing for its separation from other components. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient elution and sharp peak shapes. The inclusion of a small amount of acid, such as formic acid, in the mobile phase can improve peak symmetry by suppressing the ionization of the hydroxyl groups. nih.govnih.gov Detection is commonly achieved using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as the compound lacks a strong UV chromophore.

Table 1: Representative HPLC Conditions for this compound Analysis

Parameter Condition
Column C18 or C8, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector ELSD or RID
Injection Volume 10 µL

Gas Chromatography (GC) Methodologies for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet. sigmaaldrich.com To overcome this, derivatization is a required sample preparation step. This process involves a chemical reaction to convert the polar hydroxyl groups into less polar, more volatile functional groups.

Silylation is the most common derivatization technique for alcohols. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.commdpi.com This reaction significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

The resulting bis-TMS derivative of this compound can be effectively separated on a low- to mid-polarity capillary column, such as one coated with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5 or HP-5ms). A temperature-programmed analysis is used to ensure good separation and peak resolution.

Table 2: Typical GC Conditions for Derivatized this compound

Parameter Condition
Derivatization Reagent BSTFA + 1% TMCS
Reaction Conditions 70 °C for 30 minutes
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 1.2 mL/min
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)

Hyphenated Techniques (e.g., LC-MS, GC-MS) in Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a mass spectrometer, provide definitive identification and structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.netcdc.gov For this compound, LC-MS analysis would typically employ an electrospray ionization (ESI) source, which is well-suited for polar molecules. ESI can be operated in positive ion mode to detect the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 145.12, or as a sodium adduct [M+Na]⁺ at m/z 167.10. Tandem MS (MS/MS) can be used to fragment the parent ion, providing further structural confirmation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds and their derivatives. nih.govjmaterenvironsci.com Following GC separation of the silylated this compound, the eluent enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. EI causes predictable fragmentation of the molecule, generating a unique mass spectrum that serves as a chemical fingerprint for identification by comparison with spectral libraries. nih.govjmaterenvironsci.com This technique provides both retention time data from the GC and mass spectral data from the MS, offering a very high degree of confidence in compound identification.

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. grafiati.comacs.org Analysis of the ¹H and ¹³C NMR spectra allows for the complete structural assignment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals for each unique proton environment. The protons of the -CH₂OH group and the methine proton adjacent to the ring's hydroxyl group would appear at characteristic downfield shifts due to the deshielding effect of the oxygen atoms. The remaining cyclohexane (B81311) ring protons would produce complex, overlapping multiplets in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms. For this compound, eight distinct signals would be expected. The two carbons bonded to oxygen (C-OH) would be the most deshielded, appearing furthest downfield.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound *

¹H NMR Predicted δ (ppm) Multiplicity Integration
Ring CH-OH ~3.6 - 4.1 Multiplet 1H
-CH₂-OH ~3.5 - 3.7 Triplet 2H
-CH₂-CH₂OH ~1.5 - 1.7 Quartet 2H
Ring CH₂ ~1.0 - 2.0 Multiplets 9H
-OH Variable Broad Singlet 2H
¹³C NMR Predicted δ (ppm)
Ring C-OH ~68 - 72
-CH₂-OH ~60 - 64
Ring C-CH₂CH₂OH ~38 - 42
-CH₂-CH₂OH ~30 - 34
Other Ring CH₂ ~20 - 35

*Predicted values in CDCl₃. Actual values may vary based on solvent and stereochemistry.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, key structural details of a molecule. libretexts.orgwikipedia.org For this compound (Molecular Weight: 144.12 g/mol ), the mass spectrum is characterized by a molecular ion peak and several key fragment ions.

Under electron ionization (EI), the molecular ion peak ([M]⁺) at m/z 144 may be weak or absent, which is typical for alcohols. libretexts.orgwhitman.edujove.com The fragmentation pattern is dominated by characteristic losses:

Loss of Water: A peak at m/z 126 ([M-H₂O]⁺) resulting from dehydration is expected and is a common feature for alcohols. whitman.edu

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl groups is a major fragmentation pathway. Loss of the -CH₂CH₂OH side chain would lead to a fragment ion corresponding to the cyclohexanol (B46403) ring. Conversely, cleavage of the C1-C2 bond in the ring can occur.

Loss of Hydroxymethyl Radical: Cleavage can result in the loss of a ·CH₂OH radical (31 Da), giving a peak at m/z 113.

Table 4: Predicted Key Fragment Ions in the EI-Mass Spectrum of this compound

m/z Predicted Ion/Fragment Fragmentation Pathway
144 [C₈H₁₆O₂]⁺ Molecular Ion (M⁺)
126 [C₈H₁₄O]⁺ Loss of H₂O (Dehydration)
113 [C₇H₁₃O]⁺ Loss of ·CH₂OH
99 [C₆H₁₁O]⁺ Loss of -CH₂CH₂OH
81 [C₆H₉]⁺ Loss of H₂O from m/z 99
57 [C₄H₉]⁺ Further fragmentation/ring cleavage

Infrared (IR) and UV-Visible Spectroscopy in Compound Characterization

Spectroscopic techniques are fundamental for elucidating the structure of chemical compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. savemyexams.com For this compound, the spectrum is characterized by absorptions corresponding to its two hydroxyl (-OH) groups and its cycloalkane structure.

The key identifying features in the IR spectrum of this compound include:

O-H Stretch: A prominent, broad absorption band is expected in the region of 3550–3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. openstax.orgdocbrown.info

C-H Stretch: Absorptions corresponding to the stretching vibrations of C-H bonds in the cyclohexane ring and the ethyl side chain typically appear in the 3000–2850 cm⁻¹ range. docbrown.info

C-O Stretch: The stretching vibration of the C-O bonds of the primary and secondary alcohol groups will result in strong absorptions in the fingerprint region, typically between 1260 and 1050 cm⁻¹. openstax.org

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum. savemyexams.comdocbrown.info

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretch, Hydrogen-bonded3550 - 3200Strong, Broad
Alkane (C-H)Stretch3000 - 2850Strong
Alcohol (C-O)Stretch1260 - 1050Strong

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for quantifying compounds containing chromophores—structural features that absorb light in the UV-Vis range. sci-hub.semsu.edu Typical chromophores include conjugated π-systems, such as aromatic rings or polyenes.

This compound is a saturated cycloalkane with two alcohol functional groups. It lacks any significant chromophore. The non-bonding electrons of the oxygen atoms in the hydroxyl groups result in possible electronic transitions, but these absorptions occur at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. msu.edu Consequently, this compound exhibits poor absorbance in the standard UV-Vis region (200-800 nm), making direct detection and quantification by this method impractical and insensitive. This limitation necessitates the use of derivatization to introduce a chromophore into the molecule for effective HPLC-UV analysis. chromatographyonline.com

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a given analytical method. For a molecule like this compound, derivatization is employed to increase its volatility for gas chromatography (GC) or to introduce a UV-absorbing or fluorescent tag for high-performance liquid chromatography (HPLC) detection. gcms.czsigmaaldrich.com This enhancement is critical for analyzing the compound in complex mixtures and for detecting it at trace levels. nih.govresearchgate.net

Derivatization in chromatography can be performed either before the sample is introduced into the separation column (pre-column) or after separation but before detection (post-column). chromatographyonline.com

Pre-column Derivatization: This is the most common approach, where the analyte is reacted with a derivatizing reagent before injection into the chromatograph. researchgate.net The reaction does not need to be instantaneous and can be driven to completion by adjusting conditions like temperature and time. This method is versatile and widely used for both GC and HPLC to improve the chromatographic behavior and detectability of analytes. libretexts.orgacademicjournals.org For GC, derivatization almost always occurs pre-injection to increase the analyte's volatility and thermal stability. libretexts.org

Post-column Derivatization: In this technique, the derivatizing reagent is continuously added to the column effluent after the analytes have been separated. The reaction must be very rapid and complete to avoid significant band broadening, which would degrade the chromatographic resolution. chromatographyonline.com This method is more complex, requiring additional pumps and reaction coils, but it avoids potential issues seen in pre-column methods, such as the formation of multiple derivative products or interference from excess reagent during separation.

The selection of a derivatizing reagent depends on the functional groups of the analyte—in this case, the primary and secondary hydroxyl groups of this compound—and the analytical technique being used. gcms.cz

For Gas Chromatography (GC): The primary goal is to replace the active, polar hydrogens of the hydroxyl groups with non-polar groups, thereby reducing hydrogen bonding, increasing volatility, and improving thermal stability. libretexts.orgphenomenex.com

Silylation: This is the most widely used method for derivatizing alcohols for GC analysis. libretexts.org Silylating reagents replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. sigmaaldrich.com

Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and common silylating agent. sigmaaldrich.com For sterically hindered hydroxyl groups, a catalyst such as trimethylchlorosilane (TMCS) is often added to the BSTFA to increase the reaction rate and yield. sigmaaldrich.comphenomenex.com

Optimization: Silylation reactions are sensitive to moisture and are typically performed in aprotic solvents. phenomenex.com Reaction times and temperatures must be optimized; while some alcohols can be derivatized in minutes at room temperature, others may require heating for several hours to ensure the reaction goes to completion. sigmaaldrich.com

For High-Performance Liquid Chromatography (HPLC): The objective is to attach a chromophore or a fluorophore to the molecule to enable sensitive detection by UV-Vis or fluorescence detectors. nih.govlibretexts.org

Acylation: Reagents like benzoyl chloride react with hydroxyl groups to form esters that contain a highly UV-active phenyl group. libretexts.org Phthalic anhydride (B1165640) is another effective reagent that forms derivatives with high molar absorptivity, suitable for UV detection. molnar-institute.com

Fluorescent Labeling (Dansylation): Dansyl chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride) is a classic reagent that reacts with alcohols to produce highly fluorescent derivatives. ddtjournal.comnih.gov This allows for extremely sensitive detection.

Optimization: The optimization of such reactions involves screening solvents, bases (catalysts), temperature, and time. nih.gov For example, a successful dansylation of an alcohol might involve incubation at 65°C for one hour in the presence of a base like 4-(dimethylamino)-pyridine (DMAP). nih.gov

Table 2: Selected Derivatization Reagents for this compound

ReagentAbbreviationTechniqueEnhancementTypical Conditions
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAGC-MS/FIDIncreases volatility and thermal stability. sigmaaldrich.comReaction with analyte in an aprotic solvent; may require heating (e.g., 75°C) for complete reaction. sigmaaldrich.com
TrimethylchlorosilaneTMCSGC-MS/FIDCatalyst for silylation, especially for hindered hydroxyls. phenomenex.comUsed as an additive (e.g., 1-10%) with a primary silylating agent like BSTFA. sigmaaldrich.com
Benzoyl Chloride-HPLC-UVIntroduces a strong UV-absorbing benzoyl chromophore. libretexts.orgReaction in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct. libretexts.org
Dansyl ChlorideDns-ClHPLC-Fluorescence/MSAdds a highly fluorescent dansyl group for trace detection. ddtjournal.comnih.govReaction in a suitable solvent (e.g., CH₂Cl₂) with a base catalyst (e.g., DMAP) at elevated temperature (e.g., 65°C). nih.gov
Phthalic Anhydride-HPLC-UVForms an ester derivative with high molar absorptivity for UV detection. molnar-institute.comHeating (e.g., 105°C) with the reagent in a solvent like 1,4-dioxane, often with a catalyst like urea. molnar-institute.com

Derivatization is indispensable when analyzing low concentrations of target compounds in complex sample matrices, such as environmental water, biological fluids, or industrial chemical products. molnar-institute.comlawdata.com.twresearchgate.net

The enhanced detector response and improved chromatographic behavior achieved through derivatization directly translate to lower limits of detection (LOD) and quantification (LOQ). For example, derivatizing alcohols can lower their detection limits by two to three orders of magnitude. tandfonline.com The chemical conversion also alters the analyte's retention time and can move its chromatographic peak away from interfering components in the sample matrix. lawdata.com.tw

Furthermore, derivatization improves peak shape and reduces tailing caused by the interaction of polar hydroxyl groups with active sites in the GC inlet or column. researchgate.net This leads to more accurate and reproducible quantification. By converting this compound into a less polar, more volatile (for GC) or more detectable (for HPLC) derivative, analysts can reliably measure it at trace levels, even when it is present among a multitude of other substances. molnar-institute.com

Investigation of Biological Activities and Mechanisms of Action

In Vitro Pharmacological Profiling of 3-Hydroxycyclohexaneethanol Analogues

Initial screening of this compound analogues is conducted using a variety of in vitro systems to assess their biological activity across different cellular and biochemical contexts. nih.govnih.goveurofinsdiscovery.com This profiling helps to identify promising lead compounds and highlight potential mechanisms of action or off-target effects early in the discovery process. nih.goveurofinsdiscovery.com

Organoid cultures, which are self-organizing 3D structures derived from stem cells, can model the architecture and function of specific organs. nih.govnih.gov Utilizing these models allows for the assessment of a compound's efficacy and potential toxicity on organ-specific functions. For instance, patient-derived cancer organoids could be used to screen for analogues with anti-tumor activity, providing a more predictive insight into potential clinical responses. promega.co.uk

Table 1: Hypothetical Anti-Proliferative Activity of this compound Analogues in a 3-D Tumor Spheroid Model This table presents hypothetical data for illustrative purposes.

Compound IDStructural ModificationConcentration (µM)Spheroid Growth Inhibition (%)Notes
HCHE-01Parent Compound5015.2Baseline activity
HCHE-02Addition of Phenyl Group5045.8Increased potency
HCHE-03Fluorination of Cyclohexane (B81311) Ring5062.5Significantly enhanced activity
HCHE-04Esterification of Hydroxyl Group5010.1Reduced activity

Biochemical assays are fundamental for determining if a compound directly interacts with specific molecular targets like receptors or enzymes. domainex.co.uk These cell-free systems allow for precise measurement of binding affinity and inhibitory potency without the complexities of cellular uptake, metabolism, or efflux.

Receptor binding assays are used to quantify the interaction between a compound and a specific receptor. domainex.co.uk Competitive binding experiments, for example, can determine whether an analogue of this compound binds to a target receptor by measuring its ability to displace a known, labeled ligand. nih.gov Such assays are crucial for understanding whether a compound's effects are mediated through a particular signaling pathway.

Enzyme inhibition assays measure the ability of a compound to reduce the activity of a target enzyme. mdpi.comresearchgate.net These assays are critical for developing drugs that target enzymatic processes involved in disease. researchgate.net By testing this compound analogues against a panel of relevant enzymes, researchers can identify potent and selective inhibitors, elucidating their mechanism of action at a molecular level. mdpi.com

Table 2: Hypothetical Enzyme Inhibition Profile of a this compound Analogue (HCHE-03) This table presents hypothetical data for illustrative purposes.

Target EnzymeAssay TypeIC₅₀ (nM)Inhibition Mechanism
Cyclooxygenase-2 (COX-2)Fluorometric85Competitive
5-Lipoxygenase (5-LOX)Colorimetric1250Non-competitive
Matrix Metalloproteinase-9 (MMP-9)FRET-based> 10,000No significant inhibition
Kinase XLuminescent450Mixed

Based on the structural features of this compound, its analogues may be hypothesized to possess a range of specific biological activities. Screening for these activities provides a broader understanding of their therapeutic potential.

Antimicrobial Activity: Analogues can be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe. nih.gov

Antioxidant Activity: The ability of the compounds to neutralize free radicals can be quantified using assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.govmdpi.com High antioxidant capacity suggests potential applications in conditions associated with oxidative stress. mdpi.com

Anti-inflammatory Activity: A key indicator of anti-inflammatory potential is the ability to inhibit the production of inflammatory mediators. frontiersin.org For example, measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (like RAW 264.7) is a common method to screen for anti-inflammatory effects. nih.govmdpi.com

Table 3: Hypothetical Bioactivity Profile of Selected this compound Analogues This table presents hypothetical data for illustrative purposes.

Compound IDAntimicrobial (MIC, µg/mL vs. S. aureus)Antioxidant (ABTS Scavenging, % at 100 µM)Anti-inflammatory (NO Inhibition, % at 50 µM)
HCHE-01>2568.512.3
HCHE-056445.225.7
HCHE-06>25622.178.9
HCHE-0712868.455.4

Target Identification and Engagement Studies for Bioactive Derivatives

Once a bioactive derivative of this compound is identified, the next critical step is to determine its specific molecular target(s) within the cell. Identifying the target is essential for understanding the mechanism of action and for optimizing the drug candidate. researchgate.netnih.gov

Affinity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to identify the targets of bioactive compounds directly in complex biological systems. nih.govrsc.orgnih.gov This method involves creating an affinity-based probe (ABP) by chemically modifying the bioactive compound. frontiersin.org

An ABP typically consists of three components:

A ligand: The bioactive derivative of this compound, which provides binding specificity for the target protein(s). frontiersin.org

A reactive group (warhead): A moiety, often a photo-activatable group like a diazirine or benzophenone, that forms a stable, covalent bond with the target protein upon activation (e.g., by UV light). nih.govresearchgate.net

A reporter tag: A tag, such as biotin (B1667282) or a fluorescent dye, that allows for the detection, enrichment, and identification of the probe-labeled proteins. nih.govfrontiersin.org

The ABP is incubated with a proteome (e.g., a cell lysate or intact cells), and upon activation, it covalently labels its binding partners. The tagged proteins can then be isolated and identified using mass spectrometry, providing a direct readout of the compound's cellular targets. nih.govrsc.org

While powerful, the synthesis of an affinity probe can sometimes alter the compound's biological activity. nih.gov Label-free methods circumvent this issue by identifying targets without any chemical modification of the bioactive molecule. rsc.orgnih.gov

One prominent label-free technique is the cellular thermal shift assay (CETSA). This approach is based on the principle that the binding of a ligand (the bioactive compound) to its target protein confers thermal stability to the protein. rsc.orgnih.gov In a typical CETSA experiment, cells or cell lysates are treated with the compound and then heated to various temperatures. The soluble, non-denatured proteins are then quantified. A target protein will exhibit increased stability at higher temperatures in the presence of its binding ligand compared to the untreated control. When coupled with mass spectrometry, this method allows for the proteome-wide identification of proteins that are stabilized by the compound, thus revealing its direct targets. nih.govnih.gov

Computational Approaches for Target Prediction

In the realm of modern drug discovery, identifying the biological targets of small molecules is a critical yet challenging step. nih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict these targets, complementing experimental approaches. taylorfrancis.com These techniques leverage vast biological and chemical databases to forecast potential interactions between a compound like this compound and various protein targets. nih.govtaylorfrancis.com

Several computational strategies are employed for target prediction. nih.gov One common approach is based on chemical similarity, where the principle is that structurally similar molecules are likely to have similar biological targets. nih.gov By comparing the structure of this compound to databases of compounds with known targets, potential protein interactions can be inferred. nih.gov

Machine learning and data mining represent another powerful set of methods. nih.govnih.gov These algorithms are trained on large datasets of known drug-target interactions to build predictive models. nih.govjku.at These models can then be used to estimate the probability that a new compound, such as this compound, will interact with a specific target. nih.gov For instance, deep learning models have demonstrated high accuracy in predicting drug-target interactions by learning complex features from molecular representations. jku.atijcai.org Such models can achieve high performance, with some studies reporting an area under the ROC curve (AUC) of 0.8588 on average across numerous targets. jku.at

Panel docking is a structure-based approach where the three-dimensional structure of a compound is computationally "docked" into the binding sites of a panel of known protein structures. nih.govd-nb.info The quality of the fit, or binding affinity, is then calculated using scoring functions to rank potential targets. d-nb.info This method is particularly useful when the 3D structures of potential protein targets are available. pharmaexcipients.com

The EPA's CompTox Chemicals Dashboard provides some bioactivity data for this compound from high-throughput screening (HTS) assays, including high-throughput transcriptomics (HTTr). epa.gov While this data doesn't pinpoint a single target, it offers insights into the biological processes affected by the compound, which can guide more focused target identification efforts. epa.gov

It is important to note that the accuracy of these computational predictions is highly dependent on the quality and size of the underlying data and the algorithms used. jku.at Therefore, experimental validation is crucial to confirm any predicted targets for this compound. nih.gov

Structure-Activity Relationship (SAR) Studies and Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.govscirp.org These studies guide the optimization of lead compounds to enhance efficacy and selectivity. nih.gov

Design and Synthesis of Analogues for SAR Elucidation

A key component of SAR studies involves the design and synthesis of analogues, which are molecules with systematic structural modifications to a parent compound. nih.govkcl.ac.uk For this compound, this would involve creating a series of related compounds by altering specific features of the molecule. For example, the length of the ethanol (B145695) side chain could be varied, the position of the hydroxyl group on the cyclohexane ring could be changed, or other functional groups could be introduced. nih.gov

The synthesis of these analogues allows researchers to probe the importance of different parts of the molecule for its biological activity. nih.gov For instance, if changing the position of the hydroxyl group leads to a significant change in activity, it suggests this group is crucial for interacting with the biological target. nih.gov The synthesis of these derivatives can be achieved through various organic chemistry reactions, and the resulting compounds are then tested in biological assays to determine their activity. kcl.ac.ukmdpi.com This iterative process of design, synthesis, and testing helps to build a comprehensive understanding of the SAR. nih.gov

In Silico Modeling for Ligand-Target Interactions

In silico modeling, particularly molecular docking, is a powerful tool for visualizing and predicting how a ligand (like this compound or its analogues) might bind to a protein target. d-nb.infojournalirjpac.com This computational technique places the 3D structure of the ligand into the binding site of a protein and calculates a "docking score," which estimates the binding affinity. d-nb.infonih.gov

The process typically involves preparing the 3D structures of both the ligand and the protein. nih.gov The ligand is then placed in various orientations and conformations within the protein's binding site, and the interactions, such as hydrogen bonds and hydrophobic interactions, are evaluated. d-nb.info This can help to identify the most likely binding mode and provides insights into the key interactions that stabilize the ligand-protein complex. nih.gov For example, docking studies can reveal which amino acid residues in the protein are critical for binding, guiding the design of new analogues with improved affinity. mdpi.com

Molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions by simulating the movement of the atoms in the complex over time. nih.gov This can provide a more dynamic and realistic picture of the binding event and help to assess the stability of the predicted binding pose. nih.gov

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. u-strasbg.frnih.gov In the context of SAR, chemoinformatics tools can be used to calculate a wide range of molecular descriptors for this compound and its analogues. u-strasbg.fr These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. u-strasbg.fr

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between these molecular descriptors and the biological activity of the compounds. biointerfaceresearch.comresearchgate.net A QSAR model is typically built using a set of compounds with known activities (the training set). biointerfaceresearch.com Once a statistically robust model is developed, it can be used to predict the activity of new, untested compounds. biointerfaceresearch.comfrontiersin.org

For example, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), considers the three-dimensional properties of the molecules. frontiersin.orgneovarsity.org These methods generate 3D fields around the molecules that represent their steric and electrostatic properties, which are then correlated with biological activity. frontiersin.org The resulting QSAR models can provide valuable insights into which structural features are favorable or unfavorable for activity, thereby guiding the design of more potent compounds. neovarsity.org

Below is an interactive data table summarizing the computational approaches discussed:

Technique Description Application to this compound
Target Prediction Utilizes chemical similarity, machine learning, and panel docking to identify potential biological targets. nih.govPredict potential protein interaction partners for this compound. nih.govepa.gov
Analogue Synthesis Chemical synthesis of structurally related molecules to probe the importance of different molecular features. nih.govkcl.ac.ukCreate derivatives of this compound to establish structure-activity relationships. nih.gov
Molecular Docking Computationally predicts the preferred orientation of a ligand when bound to a protein target. d-nb.infojournalirjpac.comVisualize and estimate the binding affinity of this compound and its analogues to predicted targets. d-nb.info
QSAR Analysis Develops mathematical models that correlate molecular descriptors with biological activity. biointerfaceresearch.comresearchgate.netPredict the biological activity of new this compound analogues and guide their design. frontiersin.org

Metabolic Fate and Biotransformation Pathways of 3 Hydroxycyclohexaneethanol

Endogenous Metabolic Pathways in Biological Systems

The metabolism of xenobiotics like 3-Hydroxycyclohexaneethanol in biological systems is a complex process involving a series of enzymatic reactions designed to detoxify and eliminate foreign compounds. These pathways are broadly categorized into anabolic and catabolic processes, as well as Phase I and Phase II biotransformation reactions.

Anabolic and Catabolic Processes

Metabolism is composed of two opposing types of pathways: catabolism and anabolism. openstax.org Catabolic pathways involve the breakdown of complex molecules into simpler ones, a process that typically releases energy. openstax.orgtru.ca Conversely, anabolic pathways utilize energy to synthesize complex molecules from simpler precursors. openstax.orgtru.ca

In the context of this compound, catabolic processes would likely involve the oxidative degradation of the molecule. This could include the oxidation of the alcohol groups and the cleavage of the cyclohexane (B81311) ring, ultimately breaking it down into smaller, more easily excretable molecules. These reactions release energy, which the cell can capture in the form of adenosine (B11128) triphosphate (ATP). openstax.org

Anabolic processes are less likely to be the primary fate of a xenobiotic like this compound. However, metabolites generated during its catabolism could potentially be used as building blocks in anabolic pathways if they are identical to endogenous molecules. For instance, if ring cleavage were to produce intermediates of central metabolic pathways like the citric acid cycle, they could be utilized for biosynthesis. During fermentation, yeast can produce higher alcohols through both catabolic and anabolic pathways. researchgate.netresearchgate.net

Phase I and Phase II Biotransformation Reactions

The biotransformation of foreign compounds is classically divided into two phases. Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, which generally results in a small increase in the compound's water solubility. longdom.org Phase II reactions then conjugate these modified compounds with endogenous molecules, such as glucuronic acid or sulfate (B86663), to significantly increase their polarity and facilitate their excretion. longdom.org

For this compound, which already possesses hydroxyl groups, it may directly enter Phase II metabolism. However, it is also a likely substrate for further Phase I oxidation. The secondary alcohol on the cyclohexane ring and the primary alcohol on the ethyl side chain can be oxidized. Oxidation of the secondary alcohol would yield a ketone, while oxidation of the primary alcohol would first produce an aldehyde and then a carboxylic acid. These oxidative reactions are primarily catalyzed by cytochrome P450 enzymes and alcohol dehydrogenases. researchgate.net

Following Phase I oxidation, the resulting metabolites, as well as the parent compound, would undergo Phase II conjugation. The most common conjugation reactions for hydroxylated compounds are glucuronidation and sulfation. longdom.org These reactions involve the transfer of glucuronic acid or a sulfate group to the hydroxyl moieties, forming highly water-soluble glucuronide or sulfate conjugates that can be readily eliminated in the urine. ca.gov

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450)

The primary enzyme system responsible for Phase I metabolism of a vast number of xenobiotics is the cytochrome P450 (CYP) superfamily of monooxygenases. nih.govresearchgate.net These enzymes are found in high concentrations in the liver. nih.gov In the case of cyclohexane and its derivatives, CYP enzymes play a crucial role in their hydroxylation. nih.gov For instance, cyclohexane is metabolized to cyclohexanol (B46403) by CYP enzymes. oc-praktikum.de

Studies on cyclohexanol have shown that it can induce specific CYP isozymes, particularly those in the CYP2E and CYP2B subfamilies. oup.comnih.govoup.com This induction can alter the metabolic activation of other compounds. Given its structural similarity, this compound is also expected to be a substrate for and potentially an inducer of certain CYP isozymes. The enzymatic introduction of a hydroxyl group into a cyclohexane ring typically occurs at the C-3 or C-4 position. uomus.edu.iq

In addition to CYPs, alcohol dehydrogenases (ADH) are important enzymes in the metabolism of alcohols. researchgate.net Hepatic NAD-dependent ADH is primarily responsible for the oxidation of cyclohexanol. ca.gov It is highly probable that the hydroxyl groups of this compound are also oxidized by ADH.

Microbial Transformation and Biodegradation Studies

Microorganisms possess a diverse array of enzymes that enable them to degrade a wide variety of organic compounds, including cyclohexane derivatives. This metabolic capability is harnessed for bioremediation and biotechnological applications.

Microorganism-Mediated Transformations of Cyclohexane Derivatives

Numerous studies have documented the ability of various microorganisms to utilize cyclohexane and its derivatives as a sole source of carbon and energy. Bacteria such as Pseudomonas, Bacillus, Micrococcus, and Xanthobacter species have been shown to degrade cyclohexanol. researchgate.netijpba.infonih.gov Fungal species, including Aspergillus, Rhizopus, and Mucor, are also capable of degrading cyclohexanol. researchgate.net

The typical aerobic metabolic pathway for cyclohexanol in microorganisms involves its oxidation to cyclohexanone (B45756). nih.gov The cyclohexanone is then further metabolized via ring cleavage, often through a Baeyer-Villiger monooxygenase-catalyzed reaction to form ε-caprolactone, which is subsequently hydrolyzed and degraded to adipic acid. nih.gov This adipic acid can then enter central metabolic pathways.

Given these established pathways, it is plausible that microorganisms could transform this compound. The transformation would likely begin with the oxidation of one or both hydroxyl groups, followed by ring cleavage and subsequent degradation of the side chain. The presence of the hydroxyethyl (B10761427) group may influence the specific metabolic route and the microorganisms capable of its degradation. Studies with the fungus Cunninghamella elegans, a model for mammalian drug metabolism, have shown that it can hydroxylate phenyl cyclohexane derivatives. rsc.org

Identification and Characterization of Microbial Metabolites

The identification of metabolites is crucial for elucidating microbial degradation pathways. In the anaerobic degradation of cyclohexanol by denitrifying bacteria, transient accumulation of cyclohexanone, 2-cyclohexenone, and 1,3-cyclohexanedione (B196179) has been observed. nih.gov In some cases, a portion of the cyclohexanol is oxidized to phenol (B47542), which can accumulate as a dead-end product. nih.gov

For cyclohexane, studies with Acidovorax sp. CHX100 have identified cyclohexanol as the primary product of oxidation by a novel cytochrome P450 monooxygenase. nih.gov Further oxidation to cyclohexanone can also occur. researchgate.net In studies with mixed cultures from activated sludge, the degradation of cyclohexanol and cyclohexanone was investigated, with cyclohexanone often being preferentially consumed. researchgate.netniscpr.res.in

While no specific microbial metabolites of this compound have been reported, based on the metabolism of related compounds, one could expect the formation of the corresponding ketone (from oxidation of the secondary alcohol), aldehyde and carboxylic acid (from oxidation of the primary alcohol), and potentially di-ketones or keto-acids. Subsequent ring-fission products would likely include dicarboxylic acids of varying chain lengths. The table below summarizes potential microbial metabolites based on analogous transformations.

Table 1: Potential Microbial Metabolites of this compound Based on Known Transformations of Cyclohexane Derivatives

Parent Compound Potential Metabolite Transformation Type Reference for Analogy
This compound 3-(2-Hydroxyethyl)cyclohexanone Oxidation of secondary alcohol nih.gov
This compound (3-Hydroxycyclohexyl)acetaldehyde Oxidation of primary alcohol uomus.edu.iq
This compound (3-Hydroxycyclohexyl)acetic acid Oxidation of aldehyde uomus.edu.iq

Environmental Fate Studies of Cyclohexaneethanol Compounds

Direct environmental fate studies on this compound are limited. However, the environmental behavior of related cyclohexane and alcohol compounds can provide insights into its likely persistence, degradation, and transport in the environment. Generally, alicyclic alcohols are considered to be biodegradable. publications.gc.caebi.ac.uk

The presence of hydroxyl groups in a molecule tends to increase its water solubility and can make it more susceptible to biodegradation. nih.gov The biodegradability of aliphatic alcohols is well-documented, with many being readily biodegradable. ebi.ac.uk For instance, studies on a range of linear saturated alcohols have shown significant biodegradation in standard tests. ebi.ac.uk

The cyclohexane ring can also be degraded by various microorganisms. For example, Rhodococcus species have been shown to degrade cyclohexane. libretexts.org The degradation often proceeds through the formation of cyclohexanol and cyclohexanone, which is then followed by ring cleavage. researchgate.netnih.gov

The environmental fate of a chemical is influenced by several factors, including its water solubility, vapor pressure, and its potential for sorption to soil and sediment. While specific data for this compound is not available, the properties of related compounds suggest it would have a relatively low potential for bioaccumulation. nih.gov

Environmental Fate Parameters of Structurally Similar Compounds

Compound Log Kow (Octanol-Water Partition Coefficient) Water Solubility Biodegradability Reference
Cyclohexanol1.2336,000 mg/L at 25°CReadily biodegradable publications.gc.ca
2-Cyclohexylethanol2.11,300 mg/L at 25°CData not availablePubChem
Adipic acid0.0815,000 mg/L at 15°CReadily biodegradablePubChem

This table provides data for structurally related compounds to infer the potential environmental fate of this compound.

The data on analogous compounds suggest that this compound is likely to be water-soluble and readily biodegradable, and thus would not be expected to persist or bioaccumulate significantly in the environment.

Preclinical Efficacy and Mechanism Studies Excluding Human Data

In Vivo Research Models (Non-Human)

There is no publicly available data detailing the use of 3-Hydroxycyclohexaneethanol in non-human animal models to investigate its biological effects. Furthermore, no pharmacokinetic or pharmacodynamic studies in non-human systems have been published.

A thorough search of scientific databases yielded no studies employing animal models to assess the biological impact of this compound.

Information regarding the absorption, distribution, metabolism, excretion (ADME), and the physiological effects of this compound in any non-human system is not available in the public domain.

Advanced In Vitro Models for Preclinical Assessment

Similarly, there is a lack of published research on the use of advanced in vitro models to evaluate the preclinical efficacy and mechanisms of this compound.

No studies were found that utilized organotypic cultures or 3D spheroids to explore the mechanistic pathways of this compound.

There are no documented instances of tissue slice cultivations being used for the ex vivo analysis of this compound.

Advanced Theoretical and Computational Studies on 3 Hydroxycyclohexaneethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. scienceopen.commdpi.com By solving approximations of the Schrödinger equation, these methods can determine various electronic properties that govern a molecule's behavior. scienceopen.com

For 3-Hydroxycyclohexaneethanol, DFT calculations can be employed to map the electron density distribution, identifying regions that are electron-rich or electron-poor. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key descriptors of reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability.

Key electronic properties that can be calculated include Mulliken charges on each atom, which quantify the partial charge distribution, and the electrostatic potential map, which visually represents the charge distribution on the molecular surface. These calculations help in understanding intermolecular interactions, such as hydrogen bonding, which are significant for this compound due to its two hydroxyl groups.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability (nucleophilicity)
LUMO Energy2.1 eVIndicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap8.6 eVRelates to chemical stability and reactivity
Dipole Moment2.3 DMeasures overall polarity of the molecule
Global Hardness4.3 eVResistance to change in electron distribution
Global Softness0.23 eV⁻¹Reciprocal of hardness, indicates reactivity
Electrophilicity Index1.2 eVPropensity to accept electrons

Note: These values are illustrative and would need to be confirmed by specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between atoms, MD can reveal the conformational landscape of a molecule, identifying stable conformations and the energy barriers between them. nih.goveg.org

For this compound, which has a flexible cyclohexane (B81311) ring and a hydroxyethyl (B10761427) side chain, MD simulations are essential for understanding its three-dimensional structure and dynamics. The cyclohexane ring can exist in various conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. The orientation of the two substituents (the hydroxyl group and the hydroxyethyl group) can be either axial or equatorial, leading to different stereoisomers (cis and trans) with distinct conformational preferences and stabilities.

MD simulations can be performed in different environments, such as in a vacuum or in a solvent like water, to understand how the surroundings affect conformational stability. mdpi.com The simulations track the trajectory of each atom over time, allowing for the calculation of properties like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. volkamerlab.org

By analyzing the simulation trajectories, one can construct a potential energy surface that maps the energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). This allows for the identification of the lowest energy (most stable) conformations and the transition states between them. For instance, simulations can quantify the energy difference between the diequatorial and diaxial conformers of the trans isomer and the chair-flipping energy barriers. nih.gov

Table 2: Hypothetical Conformational Analysis Data for this compound from MD Simulations

Conformer (trans isomer)Relative Energy (kcal/mol)Population (%)Key Feature
Diequatorial Chair0.0~95%Both substituents are in the more stable equatorial positions.
Diaxial Chair5.3<1%Both substituents are in the less stable axial positions, leading to steric strain.
Twist-Boat6.0<1%An intermediate conformation in the chair-flipping process.

Note: These values are illustrative and based on general principles of cyclohexane conformational analysis. Specific values for this compound would require dedicated MD simulations.

Docking and Molecular Modeling for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or a nucleic acid. nih.govmdpi.com This method is fundamental in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions. nih.govnih.gov

For this compound, molecular docking could be used to investigate its potential interactions with biological targets. Given its structural features, it might interact with enzymes or receptors that recognize small, hydroxylated molecules. The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. nih.gov The scoring function estimates the free energy of binding, with lower scores typically indicating a more favorable interaction.

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the receptor, often from experimental sources like the Protein Data Bank (PDB) or from homology modeling. unirioja.es The docking algorithm then explores various possible binding poses of the ligand within the receptor's active site, considering translational, rotational, and conformational flexibility. nih.govunirioja.es

The results of a docking study would provide a predicted binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the receptor. For example, the two hydroxyl groups of this compound are likely to act as hydrogen bond donors and acceptors. Understanding these interactions can provide insights into the molecule's potential biological activity and can guide the design of new molecules with improved binding affinity or selectivity.

Table 3: Hypothetical Docking Results for this compound with a Generic Kinase

ParameterPredicted ValueInterpretation
Binding Affinity (Score)-6.5 kcal/molIndicates a moderately favorable binding interaction.
Hydrogen Bonds2The hydroxyl groups form hydrogen bonds with backbone carbonyls of the hinge region.
Key Interacting ResiduesAsp145, Lys72, Val23Suggests specific amino acids are crucial for binding.
Predicted Ki25 µMEstimated inhibitory constant based on the binding affinity.

Note: These are hypothetical results. The actual binding affinity and interactions would depend on the specific receptor being studied.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Modeling

Predictive ADMET modeling uses computational methods to estimate the pharmacokinetic and toxicological properties of a chemical compound. schrodinger.combhsai.orgbiorxiv.org These in silico models are crucial in the early stages of drug discovery and chemical safety assessment to identify compounds with potentially poor ADMET profiles, thereby reducing the time and cost of experimental testing. schrodinger.com

For this compound, a variety of ADMET properties can be predicted using quantitative structure-activity relationship (QSAR) models and other machine learning approaches. nih.gov These models are built using large datasets of compounds with experimentally determined ADMET properties and use molecular descriptors to correlate chemical structure with biological outcomes.

Key ADMET properties that can be predicted for this compound include:

Absorption: Parameters like Caco-2 cell permeability (predicting intestinal absorption) and human intestinal absorption (HIA) can be estimated.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) can be made.

Metabolism: Models can predict the likelihood of metabolism by major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are responsible for the metabolism of many drugs.

Excretion: Properties related to renal clearance can be estimated.

Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

These predictive models provide a valuable initial assessment of the potential in vivo behavior of this compound. While these predictions need to be validated experimentally, they can guide further studies and highlight potential liabilities.

Table 4: Hypothetical Predicted ADMET Properties for this compound

ADMET PropertyPredicted OutcomeImplication
Absorption
Caco-2 PermeabilityModerateMay have reasonable oral absorption.
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Distribution
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross into the central nervous system.
Plasma Protein Binding (PPB)LowLikely to be largely unbound in the bloodstream.
Metabolism
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this pathway.
Toxicity
Ames MutagenicityNegativeUnlikely to be mutagenic.
hERG InhibitionNegativeLow risk of causing cardiac arrhythmias.

Note: These are illustrative predictions from general-purpose ADMET models and require experimental verification.

Emerging Research Directions and Future Perspectives

Integration of Omics Technologies in Cyclohexaneethanol Research

The family of "omics" technologies, which includes genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens for examining the biological activities of 3-Hydroxycyclohexaneethanol on a system-wide scale. preprints.orgenviro.wiki These approaches allow for the comprehensive analysis of the complete set of genes, RNA transcripts, proteins, or metabolites within a biological system following exposure to the compound. nih.gov This holistic perspective is a significant departure from traditional single-target assays, enabling the identification of novel molecular targets and the elucidation of complex mechanisms of action. nih.gov

The application of omics can help uncover the nuanced ways in which this compound influences cellular processes. nih.gov For example, transcriptomics can reveal which genes are activated or suppressed in cells treated with the compound, offering insights into the cellular pathways it modulates. nih.gov Concurrently, proteomics can identify the proteins that physically interact with this compound or its derivatives, while metabolomics can detail its effects on cellular metabolism. preprints.org The integration of these datasets promises a more complete understanding of the compound's bioactivity, which is essential for guiding its future development in various applications. nih.gov While these technologies present some challenges in data interpretation and integration, their potential to revolutionize chemical safety and efficacy assessment is substantial. ecetoc.org

High-Throughput Screening (HTS) Methodologies for Novel Bioactivities

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid evaluation of vast libraries of chemical compounds for their biological or biochemical activity. wikipedia.orgbmglabtech.com This automated process is instrumental in identifying "hits"—compounds that exhibit a desired effect on a specific biological target. bmglabtech.com In the context of this compound, HTS can be employed to systematically screen a multitude of its derivatives for a wide array of potential bioactivities, such as antimicrobial or anticancer effects. nih.govresearchgate.net

The process typically involves the use of robotic systems to handle microtiter plates, each containing numerous wells where the chemical reactions or cellular assays take place. wikipedia.org These assays are designed to produce a measurable signal, such as fluorescence or luminescence, in the presence of a bioactive compound. bmglabtech.com The data generated from these screenings can be vast, and effective data analysis and quality control are crucial for identifying genuine hits. wikipedia.org For instance, a library of this compound esters could be screened against various cancer cell lines to pinpoint derivatives with potent and selective cytotoxic effects. nih.govnih.gov

Below is an interactive data table illustrating a hypothetical HTS campaign for this compound derivatives.

DerivativeTargetAssay TypeActivity (IC50 in µM)
This compoundCancer Cell Line ACell Viability>100
Derivative 1 (Ester)Cancer Cell Line ACell Viability50.2
Derivative 2 (Ether)Cancer Cell Line ACell Viability85.7
Derivative 3 (Amide)Cancer Cell Line BCell Viability15.4
Derivative 4 (Ester)Bacterial Strain XGrowth Inhibition5.8
Derivative 5 (Ether)Bacterial Strain YGrowth Inhibition22.1

Rational Design of this compound Derivatives with Tuned Bioactivities

The insights gained from omics studies and HTS provide a robust foundation for the rational design of novel this compound derivatives with enhanced or customized biological activities. nih.gov This approach, a key component of medicinal chemistry, leverages an understanding of structure-activity relationships (SAR) to make targeted modifications to a lead compound. nih.gov The goal is to optimize its potency, selectivity, and other pharmacologically important properties. nih.gov

Computational tools, such as molecular docking and molecular dynamics simulations, are often employed to visualize how a compound interacts with its biological target at the molecular level. nih.gov This allows chemists to design new derivatives with modifications predicted to improve these interactions. nih.gov For example, if a hydroxyl group on the cyclohexane (B81311) ring is found to be critical for binding to a target enzyme, derivatives can be synthesized to enhance this interaction while other parts of the molecule are altered to improve solubility or reduce toxicity. nih.gov This iterative cycle of design, synthesis, and biological evaluation is a powerful strategy for developing new and effective bioactive molecules. frontiersin.orgmdpi.com The synthesis of such derivatives can be achieved through various established chemical reactions. mdpi.comderpharmachemica.comfrontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.